2-(4-Bromophenyl)propan-2-ol
Overview
Description
2-(4-Bromophenyl)propan-2-ol is an organic compound with the molecular formula C9H11BrO. It is a white solid that is slightly soluble in water. This compound is often used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Mechanism of Action
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . These properties suggest that the compound could have a wide distribution in the body and potentially affect the central nervous system.
Action Environment
The action, efficacy, and stability of 2-(4-Bromophenyl)propan-2-ol can be influenced by various environmental factors . These may include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells or tissues. For example, the compound’s action may be affected by the presence of other substances that compete for the same targets, or by changes in the expression or conformation of its targets.
Biochemical Analysis
Biochemical Properties
2-(4-Bromophenyl)propan-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the hydroxyl group of this compound forming hydrogen bonds with the active sites of these enzymes, thereby influencing their activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and organ damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and reduction . These metabolic reactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound in different cellular compartments. For example, this compound can be transported into cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Bromophenyl)propan-2-ol can be synthesized through several methods. One common method involves the reaction of 4-bromobenzaldehyde with acetone in the presence of a base, followed by reduction of the resulting intermediate . Another method involves the reaction of 4-bromophenylmagnesium bromide with acetone .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar methods as described above. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form 2-(4-bromophenyl)propan-2-one.
Reduction: It can be reduced to form 2-(4-bromophenyl)propan-2-amine.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products
Oxidation: 2-(4-Bromophenyl)propan-2-one.
Reduction: 2-(4-Bromophenyl)propan-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromophenyl)propan-2-ol has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromophenyl)propan-2-ol: Similar structure but with the bromine atom in a different position.
2-(4-Chlorophenyl)propan-2-ol: Similar structure but with a chlorine atom instead of bromine.
2-(4-Fluorophenyl)propan-2-ol: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
2-(4-Bromophenyl)propan-2-ol is unique due to its specific bromine substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in certain synthetic pathways and applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-(4-bromophenyl)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGYBHJTXLXRSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50506744 | |
Record name | 2-(4-Bromophenyl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50506744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2077-19-2 | |
Record name | 2-(4-Bromophenyl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50506744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-bromophenyl)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The research paper focuses on the palladium-catalyzed Negishi coupling reaction between various arylzinc chlorides and sterically hindered vinyl iodides []. While the study successfully employed several aryl bromides as precursors to the arylzinc chlorides, 2-(4-bromophenyl)propan-2-ol (along with 4-bromobenzoic acid methyl ester) did not yield the desired cross-coupling products [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.